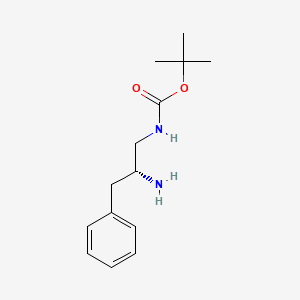

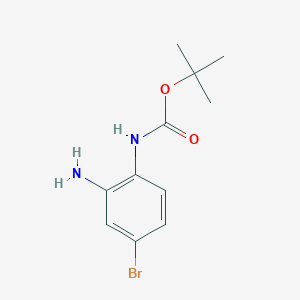

2-Amino-2-(3-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

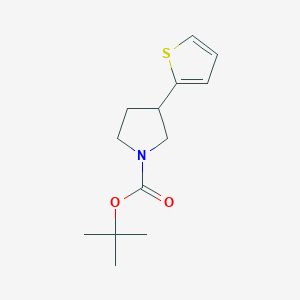

2-Amino-2-(3-nitrophenyl)propanoic acid is a phenylalanine derivative . It is a solid substance .

Synthesis Analysis

A four-step chemoenzymatic strategy has been designed for the synthesis of a similar compound, (2 S,3 R)-2-amino-3-hydroxy-3- (4-nitrophenyl)propanoic acid . This includes a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to the compound, followed by a three-step chemical reaction .Molecular Structure Analysis

The empirical formula of 2-Amino-2-(3-nitrophenyl)propanoic acid is C9H10N2O4 . The molecular weight is 246.65 .Physical And Chemical Properties Analysis

2-Amino-2-(3-nitrophenyl)propanoic acid is a solid substance . It is slightly soluble in water . The storage temperature is recommended to be at room temperature or 0-5°C .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

- Novel conjugates of amino acids with nifedipine have been synthesized, including analogues with structures similar to 2-Amino-2-(3-nitrophenyl)propanoic acid. These compounds exhibited significant in vitro antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

Reactivity and Compound Formation

- Nitrophenyl-containing 1,2-amino alcohols, related to 2-Amino-2-(3-nitrophenyl)propanoic acid, have shown different reactivity in acylation reactions, as explored through interactions with carbon disulfide and alkyl halides (Tursynova, 2022).

Applications in Synthesis of Photolabile Amino Acids

- The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, closely related to the molecular structure of 2-Amino-2-(3-nitrophenyl)propanoic acid, has been used as a photolabile amino protecting group in solid-phase peptide synthesis, demonstrating utility in the synthesis of peptide arrays (DeLisi, Laursen, & Bhushan, 2003).

Molecular Docking and Spectroscopic Analysis

- Vibrational and electronic absorption spectroscopy, along with molecular docking analysis, have been conducted on organic molecules structurally similar to 2-Amino-2-(3-nitrophenyl)propanoic acid, providing insights into their binding energies and interactions with different proteins (Abraham et al., 2018).

Fluorescence Derivatisation of Amino Acids

- Compounds structurally analogous to 2-Amino-2-(3-nitrophenyl)propanoic acid have been used in the fluorescence derivatisation of amino acids, enhancing their applicability in biological assays due to strong fluorescence properties (Frade et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-2-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-9(10,8(12)13)6-3-2-4-7(5-6)11(14)15/h2-5H,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQJKUIVACLBNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-nitrophenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.